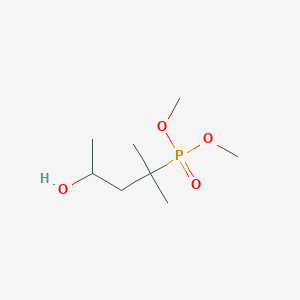
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes both hydroxyl and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-hydroxy-2-methylpentan-2-one under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the ketone reacts with the phosphite to form the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism by which dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphite: A simpler phosphonate ester with similar reactivity.
4-Hydroxy-2-methylpentan-2-one: The ketone precursor used in the synthesis of dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate.
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate: An analogous compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its combination of hydroxyl and phosphonate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
872627-20-8 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h7,9H,6H2,1-5H3 |
InChI Key |
ZDRCHCGCURHJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)P(=O)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















